molecular formula C7H9O5- B14462333 3-(Propoxycarbonyl)oxirane-2-carboxylate CAS No. 70423-16-4

3-(Propoxycarbonyl)oxirane-2-carboxylate

Cat. No.: B14462333
CAS No.: 70423-16-4
M. Wt: 173.14 g/mol
InChI Key: VENWSGJGORSRBZ-UHFFFAOYSA-M
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Description

3-(Propoxycarbonyl)oxirane-2-carboxylate is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of a propoxycarbonyl group and a carboxylate group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propoxycarbonyl)oxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which transfers an oxygen atom to the alkene to form the oxirane ring . Another method involves the use of halohydrins, which are treated with a base to eliminate hydrogen halide and form the epoxide .

Industrial Production Methods

On an industrial scale, the production of oxiranes like this compound can be achieved through the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Propoxycarbonyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Propoxycarbonyl)oxirane-2-carboxylate primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive, and nucleophiles attack the electrophilic carbon atoms, leading to the formation of various products. The reaction pathways can be influenced by the presence of catalysts, such as tertiary amines, which enhance the reactivity and selectivity of the ring-opening process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propoxycarbonyl)oxirane-2-carboxylate is unique due to the presence of both a propoxycarbonyl group and a carboxylate group, which impart distinct reactivity and properties compared to other oxiranes. This compound’s ability to undergo diverse chemical reactions and its applications in various fields make it a valuable chemical in research and industry.

Properties

CAS No.

70423-16-4

Molecular Formula

C7H9O5-

Molecular Weight

173.14 g/mol

IUPAC Name

3-propoxycarbonyloxirane-2-carboxylate

InChI

InChI=1S/C7H10O5/c1-2-3-11-7(10)5-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1

InChI Key

VENWSGJGORSRBZ-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)C1C(O1)C(=O)[O-]

Origin of Product

United States

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